8-Quinolineboronic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolineboronic acid dimethyl ester is an organoboron compound with the molecular formula C11H12BNO2 and a molecular weight of 201.03 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolineboronic acid dimethyl ester typically involves the reaction of 8-quinolineboronic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate boronic acid ester, which is then converted to the dimethyl ester form .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of boronic acids and alcohols under controlled conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Quinolineboronic acid dimethyl ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinoline Derivatives: Formed through oxidation and substitution reactions.
Scientific Research Applications
8-Quinolineboronic acid dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Quinolineboronic acid dimethyl ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form stable complexes with various nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Quinolineboronic Acid: A precursor to the dimethyl ester form, used in similar reactions.
Quinoline-2-boronic Acid: Another boronic acid derivative with similar applications in organic synthesis.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions, but with different reactivity and selectivity compared to 8-Quinolineboronic acid dimethyl ester.
Uniqueness
This compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable complexes with various reagents and its high reactivity in Suzuki-Miyaura coupling make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dimethoxy(quinolin-8-yl)borane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEJWPRDIRLUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393560 |
Source
|
Record name | 8-Quinolineboronic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259393-04-8 |
Source
|
Record name | 8-Quinolineboronic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.